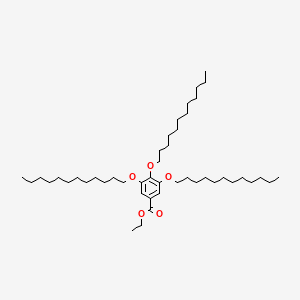

Ethyl 3,4,5-tris(dodecyloxy)benzoate

Description

Properties

Molecular Formula |

C45H82O5 |

|---|---|

Molecular Weight |

703.1 g/mol |

IUPAC Name |

ethyl 3,4,5-tridodecoxybenzoate |

InChI |

InChI=1S/C45H82O5/c1-5-9-12-15-18-21-24-27-30-33-36-48-42-39-41(45(46)47-8-4)40-43(49-37-34-31-28-25-22-19-16-13-10-6-2)44(42)50-38-35-32-29-26-23-20-17-14-11-7-3/h39-40H,5-38H2,1-4H3 |

InChI Key |

NHCSZVUSXSKZCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 3,4,5 Tris Dodecyloxy Benzoate and Its Analogues

Esterification Pathways for Benzoate (B1203000) Synthesis

The construction of the target benzoate ester core is predominantly achieved through the alkylation of the phenolic hydroxyl groups of a gallate ester precursor.

Alkylation of Ethyl Gallate with 1-Bromododecane

The most direct and widely employed method for synthesizing Ethyl 3,4,5-tris(dodecyloxy)benzoate is the Williamson ether synthesis. This reaction involves the O-alkylation of the three phenolic hydroxyl groups of Ethyl Gallate using 1-Bromododecane. The reaction is typically carried out in the presence of a weak base and a polar aprotic solvent.

A representative procedure, analogous to the synthesis of similar long-chain gallate esters, involves stirring Ethyl Gallate with an excess of 1-Bromododecane and a base such as anhydrous potassium carbonate (K₂CO₃). rsc.org The use of potassium carbonate is crucial as it is strong enough to deprotonate the phenolic hydroxyls, forming the corresponding phenoxide ions, but not so strong as to promote hydrolysis of the ethyl ester functionality. The reaction is generally conducted in a high-boiling polar aprotic solvent, like dimethylformamide (DMF), to ensure the solubility of the reactants. rsc.org Heating the mixture, often to around 100°C, accelerates the rate of the Sₙ2 reaction, where the phenoxide ions displace the bromide from 1-Bromododecane. rsc.org The reaction progress is monitored until completion, after which the product is isolated through precipitation in water and purified by recrystallization. rsc.org

Table 1: Typical Reagents and Conditions for Alkylation of Gallate Esters

| Reactant | Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Methyl Gallate | 1-Bromooctadecane | K₂CO₃ | DMF | 100°C |

| Ethyl Gallate | 1-Bromododecane | K₂CO₃ | DMF | Elevated |

Alternative Alkylation Approaches for Gallate Esters

While alkyl halides like 1-Bromododecane are common, other electrophiles can be used for the alkylation of gallate esters. Alternative methods often seek to use different activating groups or milder conditions. For instance, instead of alkyl halides, sulfonate esters such as tosylates or mesylates can be employed as the alkylating agents.

Other classic alkylating agents used under basic conditions include dimethyl sulfate, which is particularly effective for methylation. byjus.com For ethylation or the introduction of other small alkyl groups, oxonium salts like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's salt) can be utilized, often in a non-aqueous solvent like dichloromethane (B109758) with a bulky amine base. byjus.com These methods provide alternatives to the standard alkyl halide approach, although for long chains like dodecyl groups, alkyl bromides and iodides remain the most practical and commonly used reagents. byjus.com

Precursor Chemistry and Functional Group Interconversions

Once this compound is synthesized, its ester functional group can be readily converted into other key functionalities, providing access to a range of important precursors for further chemical synthesis.

Hydrolysis to 3,4,5-tris(dodecyloxy)benzoic Acid

The ethyl ester can be converted to the corresponding carboxylic acid, 3,4,5-tris(dodecyloxy)benzoic acid, through base-catalyzed hydrolysis (saponification). This reaction is typically achieved by refluxing the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixed aqueous-alcoholic solvent system, like ethanol/water. iaea.org The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A subsequent acidic workup is required to protonate the carboxylate salt and precipitate the free 3,4,5-tris(dodecyloxy)benzoic acid. iaea.org Lithium hydroxide (LiOH) in a methanol/water mixture is also an effective reagent for this transformation.

Table 2: Conditions for Hydrolysis of Benzoate Esters

| Starting Ester | Reagent | Solvent | Outcome |

|---|---|---|---|

| This compound | NaOH or KOH | Ethanol/Water | 3,4,5-tris(dodecyloxy)benzoic Acid |

| 3,4,5-tris(diethyleneoxy)methyl benzoate | LiOH | Methanol/Water | 3,4,5-tris(diethyleneoxy)benzoic Acid |

Reduction to (3,4,5-tris(dodecyloxy)phenyl)methanol

To access the corresponding primary alcohol, (3,4,5-tris(dodecyloxy)phenyl)methanol, the ester group must be reduced. cymitquimica.com Due to the stability of the ester functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. byjus.commasterorganicchemistry.comwikipedia.org The reaction is carried out in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water or other protic solvents. byjus.comic.ac.uk

The mechanism involves the delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the ester's carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. masterorganicchemistry.com An acidic or aqueous workup is then performed to quench any excess reagent and protonate the resulting alkoxide to yield the final product, (3,4,5-tris(dodecyloxy)phenyl)methanol. byjus.com

Conversion to Benzoyl Chloride Derivatives

The carboxylic acid precursor, 3,4,5-tris(dodecyloxy)benzoic acid, can be activated for further reactions, such as amidation or esterification, by converting it into the more reactive 3,4,5-tris(dodecyloxy)benzoyl chloride. chemspider.comguidechem.com This transformation is commonly achieved using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. Another common method involves the use of oxalyl chloride or phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). More recently, triphosgene, a solid and safer alternative to highly toxic phosgene (B1210022) gas, has been employed, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction is typically performed in an inert solvent such as dichloromethane or toluene.

Table 3: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Byproducts |

|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

| Triphosgene ((CCl₃O)₂CO) | CO₂ |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

Spectroscopic Elucidation of Molecular Structure

The comprehensive characterization of this compound is critically dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the detailed confirmation of the proton and carbon framework, Infrared (IR) spectroscopy serves to identify the key functional groups present, and Mass Spectrometry (MS) is used to verify the molecular mass and elemental composition. Together, these methods provide unambiguous evidence for the synthesized structure.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.

In ¹H NMR spectroscopy, the chemical shifts (δ) and signal multiplicities confirm the presence of all constituent parts of the molecule. The aromatic protons on the central benzene (B151609) ring are expected to appear as a singlet, indicative of their chemical equivalence. The ethyl ester group gives rise to a characteristic quartet and a triplet. The three long dodecyloxy chains produce several distinct signals: a triplet for the methylene (B1212753) group directly attached to the aromatic ring's oxygen atoms (Ar-O-CH₂), a large, complex multiplet for the bulk of the methylene groups in the alkyl chains, and a terminal triplet for the methyl groups at the end of the chains.

¹³C NMR spectroscopy complements the proton data by providing a count of all unique carbon atoms and identifying their chemical environment. Key signals include the carbonyl carbon of the ester, the aromatic carbons of the central ring, and the distinct carbons of the ethyl group and the dodecyloxy side chains. The chemical shifts of the aromatic carbons are influenced by the electron-donating ether linkages and the electron-withdrawing ester group. The numerous methylene carbons of the dodecyl chains typically appear as a dense cluster of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.23 | s | 2H | Ar-H |

| ~4.38 | q | 2H | C(=O)O-CH₂ -CH₃ |

| ~4.05 | m | 6H | Ar-O-CH₂ -(CH₂)₁₀-CH₃ |

| ~1.80 | m | 6H | Ar-O-CH₂-CH₂ -(CH₂)₉-CH₃ |

| ~1.41 | t | 3H | C(=O)O-CH₂-CH₃ |

| ~1.26 | m | 54H | Ar-O-(CH₂)₂-(CH₂ )₉-CH₃ |

| ~0.88 | t | 9H | Ar-O-(CH₂)₁₁-CH₃ |

Note: Data is predicted based on analogous structures like methyl 3,4,5-tri(dodecyloxy)benzoate and various ethyl esters. rsc.orgamazonaws.com s = singlet, t = triplet, q = quartet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C =O (Ester) |

| ~152.9 | C -O (Aromatic, C3, C5) |

| ~142.0 | C -O (Aromatic, C4) |

| ~125.0 | C -C=O (Aromatic, C1) |

| ~108.0 | C -H (Aromatic, C2, C6) |

| ~73.5 | Ar-O-C H₂ (para) |

| ~69.2 | Ar-O-C H₂ (ortho) |

| ~61.0 | C(=O)O-C H₂-CH₃ |

| ~31.9 - 22.7 | Alkyl -C H₂- groups |

| ~14.5 | C(=O)O-CH₂-C H₃ |

| ~14.1 | Alkyl -C H₃ |

Note: Data is predicted based on analogous structures. rsc.org

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the region of 1715-1735 cm⁻¹. The presence of the long dodecyl chains is confirmed by strong, sharp bands in the 2850-2960 cm⁻¹ region, which are characteristic of symmetric and asymmetric C-H stretching vibrations of methylene (CH₂) and methyl (CH₃) groups.

Additionally, the spectrum shows C-O stretching vibrations for both the ester and the ether linkages. The ester C-O stretch usually appears as two bands in the 1000-1300 cm⁻¹ range, while the aryl-alkyl ether C-O-C asymmetric stretching is found around 1250 cm⁻¹ and the symmetric stretching near 1050 cm⁻¹. Vibrations associated with the aromatic ring, such as C=C stretching, are observed in the 1500-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955-2915 | C-H stretch (asymmetric) | Alkyl (CH₂, CH₃) |

| 2870-2845 | C-H stretch (symmetric) | Alkyl (CH₂, CH₃) |

| 1725-1710 | C=O stretch | Ester |

| ~1590, ~1500 | C=C stretch | Aromatic Ring |

| 1280-1210 | C-O-C stretch (asymmetric) | Aryl-Alkyl Ether |

| 1150-1085 | C-O stretch | Ester |

| 1070-1020 | C-O-C stretch (symmetric) | Aryl-Alkyl Ether |

Note: Wavenumber ranges are typical for the indicated functional groups and are based on general spectroscopic data and analysis of similar compounds. rsc.org

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental formula of a compound. For this compound (C₄₅H₈₂O₅), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be compared to the calculated theoretical value to confirm the molecular formula.

The calculated molecular weight of the compound is approximately 703.1 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

In addition to the molecular ion, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ether bonds, leading to the loss of dodecyloxy radicals or dodecene molecules.

Fragmentation of the long alkyl chains, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

A peak corresponding to the 3,4,5-tris(dodecyloxy)benzoyl cation.

These fragmentation patterns provide corroborating evidence for the different structural components of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

| ~702.62 | [M]⁺ | Molecular Ion |

| ~657.59 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| ~533.46 | [M - C₁₂H₂₅O]⁺ | Loss of a dodecyloxy radical |

| ~365.33 | [M - 2(C₁₂H₂₅O)]⁺ | Loss of two dodecyloxy radicals |

Note: The m/z values are based on the calculated exact mass of the molecule and its potential fragments. The molecular formula is C₄₅H₈₂O₅. nih.gov

Supramolecular Self Assembly Principles and Architectures

Molecular Design for Hierarchical Organization

The capacity of Ethyl 3,4,5-tris(dodecyloxy)benzoate to form hierarchical structures is intrinsically linked to its molecular design. The molecule is amphiphilic in nature, possessing a polar aromatic core (the benzoate (B1203000) group) and nonpolar aliphatic peripheries (the three dodecyloxy chains). This distinction drives the micro-segregation of these incompatible parts, a fundamental process in self-assembly.

The tapered or wedge-like shape of the 3,4,5-tris(alkoxy)benzoate moiety is a critical design feature. This specific geometry promotes the arrangement of molecules into disc-like supramolecular structures, which then stack upon one another. The driving force for this assembly is a combination of π-π stacking interactions between the aromatic cores and van der Waals interactions among the aliphatic chains. This initial organization of molecules into columns represents the first level of the hierarchy. These columns then arrange themselves into a two-dimensional lattice, establishing the higher-order structure of the liquid crystalline phase.

Formation of Columnar Structures

The self-assembly of tapered molecules like this compound frequently leads to the formation of columnar liquid crystalline phases. In these phases, the molecules stack in columns, and these columns are arranged in a two-dimensional lattice. The aliphatic chains radiate outwards from the central aromatic cores, creating a liquid-like, disordered periphery that ensures the fluidity of the mesophase.

Hexagonal Columnar Mesophases (Φh)

Among the various columnar structures, the hexagonal columnar (Φh) mesophase is a commonly observed and well-studied arrangement for 3,4,5-tris(alkoxy)benzoate derivatives. semanticscholar.org In this phase, the supramolecular columns are packed in a hexagonal lattice, providing an efficient way to fill space.

Influence of Molecular Taper and Alkyloxy Chain Length

The stability and characteristics of the columnar mesophase are highly dependent on the molecule's geometry, particularly its taper shape and the length of the alkyloxy chains. rsc.org The volume ratio between the aromatic core and the aliphatic chains is a determining factor for the resulting supramolecular architecture.

For the 3,4,5-tris(alkoxy)benzoate family, increasing the length of the alkyl chains enhances the micro-segregation between the polar core and the nonpolar periphery. This generally leads to a stabilization of the columnar phase. For instance, studies comparing gallic acid esters with varying chain lengths (from C0 to C16) have shown that longer chains significantly influence the molecule's behavior and interactions. nih.govwur.nlwur.nl While these studies focused on antioxidant activity in emulsions, the underlying principle of how chain length dictates molecular interactions is broadly applicable. In the context of liquid crystals, longer chains increase the volume of the molten aliphatic region, which can influence the diameter of the columns and the inter-columnar distance. However, if the chains become too long or bulky, they can frustrate the packing and destabilize the mesophase. researchgate.net

The following table summarizes the typical influence of alkyloxy chain length on the properties of columnar mesophases formed by 3,4,5-tris(alkoxy)benzoate derivatives.

| Chain Length | Expected Influence on Columnar Phase | Rationale |

| Short (e.g., C4-C6) | May not form a stable mesophase or may have a narrow temperature range. | Insufficient van der Waals interactions and micro-segregation to stabilize the columnar structure. |

| Medium (e.g., C8-C12) | Often forms stable and well-defined hexagonal columnar phases over a broad temperature range. | Optimal balance between core-core interactions and chain-chain interactions, leading to robust self-assembly. |

| Long (e.g., C16-C18) | Can stabilize the columnar phase, but may also lead to more complex or less ordered phases. | Increased steric hindrance from very long chains can disrupt the ideal hexagonal packing. researchgate.net |

Self-Assembly in Dendrimeric and Polymeric Systems

The 3,4,5-tris(dodecyloxy)benzoyl moiety is not only a mesogen on its own but also a valuable dendritic building block, often referred to as a dendron. This dendron can be attached to a polymer backbone to create side-chain liquid crystalline polymers (SCLCPs). nih.govresearchgate.netwikipedia.org In such systems, the polymer provides a scaffold, while the self-assembly of the dendritic side chains dictates the nanoscale structure.

Dendronized Cellulose (B213188) Derivatives

While specific research on cellulose derivatives dendronized with this compound is not extensively documented in readily available literature, the principles of such a system can be inferred. Cellulose, a rigid polymer, can be functionalized with self-assembling dendrons to create hierarchical structures. The rigid cellulose backbone would force the attached tapered dendrons into close proximity, promoting their self-assembly into columnar structures along the main chain. This could lead to the formation of "supramolecular wires" with a cellulosic core and a liquid crystalline periphery, a material with potential applications in nanotechnology and templating.

Vinyloxyethyl Benzoate Polymers

Polymers with vinyloxyethyl side chains are known for their flexible backbones. Attaching the 3,4,5-tris(dodecyloxy)benzoyl group to a poly(vinyloxyethyl) backbone would create a side-chain liquid crystal polymer. The flexible spacer provided by the vinyloxyethyl group would decouple the motion of the self-assembling side chains from the polymer backbone. This decoupling is a key principle in the design of SCLCPs, as it allows the mesogenic side groups to organize into their preferred liquid crystalline phase (in this case, likely a columnar phase) without being overly constrained by the random coil conformation of the polymer main chain. wikipedia.org Research on closely related systems, such as polymethacrylates with 3,4,5-tris(n-dodecan-1-yloxy)benzoate side groups, has shown that these polymers can self-assemble into tubular supramolecular architectures that exhibit a columnar hexagonal mesophase. rsc.orgrsc.org This serves as a strong model for the expected behavior of analogous vinyloxyethyl benzoate polymers.

Crown Ether Containing Architectures

The incorporation of a crown ether unit into molecules containing the 3,4,5-tris(dodecyloxy)benzoyl motif introduces a powerful tool for controlling self-assembly through host-guest chemistry. Research on a similar compound, benzo-15-crown-5-methyl 3,4,5-tris(p-dodecyloxybenzyloxy)benzoate, demonstrates this principle effectively. researchgate.net

In its pure state, this molecule exhibits a crystalline phase. However, upon complexation with specific alkali metal salts, its self-assembly behavior is dramatically altered. The crown ether acts as a receptor (endo-recognition), binding with ions like Na⁺ and K⁺. This complexation destabilizes the original crystal lattice and promotes the formation of a highly organized supramolecular structure. The result is the self-assembly into a cylindrical, channel-like architecture that displays a thermotropic disordered hexagonal columnar (Φh) mesophase. researchgate.net The driving force for this assembly is a combination of the ionic interaction within the crown ether core and the interactions between the bulky, tapered peripheral groups. researchgate.netrsc.org

Table 1: Influence of Metal Salt Complexation on Crown Ether Containing Benzoate

| Compound | Complexing Agent | Observed Phase |

|---|---|---|

| Benzo-15-crown-5 benzoate derivative | None | Crystalline |

| Benzo-15-crown-5 benzoate derivative | NaCF₃SO₃ | Hexagonal Columnar (Φh) |

Janus Dendrimers and Amphiphilic Constructs

Janus dendrimers represent a sophisticated class of macromolecules composed of two distinct dendritic wedges, or dendrons, joined at their focal points. nih.govnih.gov This design imparts an inherent asymmetry, often creating amphiphilic molecules with two faces of differing character (e.g., hydrophilic vs. hydrophobic). nih.gov

While not this compound itself, dendrons based on substituted benzoic acids are common components in these constructs. For instance, amphiphilic Janus dendrimers have been synthesized using hydrophobic 3,5-di-dodecyloxybenzoic ester dendrons paired with hydrophilic dendrons made from triethylene glycol benzoic esters. nih.gov These molecules are capable of self-assembling in buffer solutions to form stable, vesicle-like structures known as dendrimersomes, which can mimic the bilayer structure of cell membranes. nih.gov The precise balance between the hydrophobic and hydrophilic parts determines the morphology of the resulting aggregate. nih.gov

Non-Covalent Interactions in Self-Assembled Systems

The formation and stability of the supramolecular structures described above are governed by a hierarchy of non-covalent interactions. These weak forces, acting in concert, provide the thermodynamic driving force for molecules to spontaneously organize into well-defined, functional assemblies. tue.nl For tapered molecules like those based on the 3,4,5-tris(alkoxy)benzoyl scaffold, hydrogen bonding and hydrophobic interactions are particularly crucial.

Hydrogen Bonding

Hydrogen bonding often plays a critical role in directing the initial association of molecules, particularly at the polar apex of the tapered structure. In systems where a hydroxyl or carboxylic acid group is present at the focal point of the dendron, hydrogen bonds can dictate the core structure of the resulting supramolecular column. rsc.orgresearchgate.net

For example, in the self-assembly of taper-shaped monoesters of oligo(ethylene oxide) with 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, hydrogen bonding provides a key "endo-recognition" force. rsc.org The oligo(oxyethylenic) segments, which are capable of hydrogen bonding, are segregated into the center of the column, providing a "supramolecular polymer backbone effect" that drives the assembly of a tubular architecture. rsc.org Replacing a terminal hydroxy group with a methoxy group, which cannot act as a hydrogen bond donor, disrupts this assembly, resulting in a molecule that is only crystalline. rsc.org This highlights the directional and specific nature of hydrogen bonding in controlling the final supramolecular architecture.

Hydrophobic-Hydrophobic Interactions

Complementing the interactions at the polar core are the extensive hydrophobic-hydrophobic interactions among the peripheral alkyl chains. In molecules containing multiple dodecyloxy tails, these interactions are the primary "exo-recognition" force responsible for the packing of the molecules into larger assemblies. researchgate.netrsc.org

The long, flexible dodecyl chains radiate from the aromatic core and interact with the chains of neighboring molecules to minimize their contact with any polar environment. This hydrophobic effect drives the aggregation of the nonpolar peripheries, leading to the formation of columns where the melted alkyl tails fill the space between the ordered cores. rsc.org This process is fundamental to the formation of the columnar liquid crystalline phases observed in these systems. researchgate.net The interplay between the crystalline or amorphous packing of these alkyl chains can lead to complex phase behaviors, including the formation of orthorhombic or hexagonal lattices. researchgate.net

Table 2: Key Non-Covalent Interactions and Their Roles

| Interaction Type | Role in Self-Assembly | Molecular Fragment Involved |

|---|---|---|

| Hydrogen Bonding | Core formation, directional control (Endo-recognition) | Focal groups (e.g., -OH, -COOH), oligo(ethylene oxide) chains |

| Hydrophobic Interactions | Column packing, phase formation (Exo-recognition) | Peripheral dodecyloxy chains |

| Host-Guest (Ionic) | Induction and stabilization of specific phases | Crown ether receptor and metal cations |

Liquid Crystalline Phases and Mesomorphic Behavior

Lyotropic Liquid Crystallinity

Lyotropic liquid crystals are formed when a compound is dissolved in a suitable solvent, where the concentration of the solute determines the phase. While some related amphiphilic 3,4,5-tris(alkoxy)benzoate salts are known to form lyotropic liquid crystal phases, particularly reversed hexagonal (H2) phases in the presence of water, there is no specific evidence to indicate that Ethyl 3,4,5-tris(dodecyloxy)benzoate exhibits lyotropic behavior.

Phase Transition Characteristics and Polymorphism

The table below summarizes the expected phase transition for this compound based on the behavior of similar compounds.

| Transition | Phase | Temperature (°C) |

|---|---|---|

| Melting | Crystal to Isotropic Liquid | Not specified in available literature |

| Crystallization | Isotropic Liquid to Crystal | Not specified in available literature |

Experimental Techniques for Mesophase Characterization

The identification and characterization of the mesomorphic behavior of this compound are accomplished through a combination of complementary analytical methods. These techniques provide insights into the transition temperatures, thermodynamic properties, and structural organization of the liquid crystalline phases.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is an essential and often initial technique for identifying liquid crystalline phases. By observing a thin sample of this compound between two crossed polarizers, the presence of birefringence becomes apparent. Anisotropic materials, such as liquid crystals, rotate the plane of polarized light, allowing it to pass through the second polarizer and produce characteristic optical textures.

The specific textures observed under POM are indicative of the type of liquid crystalline phase. For instance, a nematic phase might exhibit a schlieren or marbled texture, while smectic and columnar phases display their own unique and often more structured patterns, such as focal conic or fan-like textures. By carefully heating and cooling the sample on a temperature-controlled stage, the transitions between different mesophases and the isotropic liquid can be visually identified and their corresponding temperatures recorded. This qualitative information is fundamental for constructing a preliminary phase diagram for the compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that provides quantitative data on the thermodynamics of phase transitions in this compound. The instrument measures the difference in heat flow between the sample and a reference as a function of temperature.

During a heating or cooling cycle, phase transitions appear as peaks or changes in the baseline of the DSC thermogram. The temperature at the peak of a transition provides a precise value for the transition temperature, while the area under the peak corresponds to the enthalpy change (ΔH) associated with the transition. This data is crucial for determining the energetics of the transitions between the crystalline solid, various liquid crystalline mesophases, and the isotropic liquid. The shape and magnitude of the enthalpy peaks can also offer clues about the nature of the phase transition, with first-order transitions typically showing sharp, well-defined peaks.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DSC analysis of this compound.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Mesophase | Data not available | Data not available | Data not available |

| Mesophase to Isotropic | Data not available | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available in the searched literature. The table is for illustrative purposes only.

X-ray Scattering (WAXS, SAXS)

X-ray scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are indispensable for determining the molecular arrangement and structural parameters of the liquid crystalline phases of this compound.

WAXS provides information about the short-range order within the material, such as the average distance between molecules. In the liquid crystalline state, a broad, diffuse peak in the WAXS pattern is typically observed, indicating the liquid-like disorder of the molecules along their long axes.

SAXS, on the other hand, probes the long-range periodic structures characteristic of mesophases. For smectic phases, SAXS patterns will show sharp reflections at low angles, corresponding to the layer spacing. For columnar phases, a set of reflections consistent with a two-dimensional lattice (e.g., hexagonal or rectangular) will be observed, allowing for the determination of the lattice parameters and the arrangement of the molecular columns. The combination of WAXS and SAXS data allows for a detailed model of the molecular organization within a specific mesophase to be constructed.

A hypothetical data table summarizing findings from an X-ray scattering experiment is presented below.

| Mesophase Type | q (Å⁻¹) | d-spacing (Å) | Miller Indices (hkl) |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available in the searched literature. The table is for illustrative purposes only.

Structure Property Relationships in Ethyl 3,4,5 Tris Dodecyloxy Benzoate Derivatives

Influence of Alkyl Chain Length and Branching on Mesophase Formation

In homologous series of 3,4,5-tris(alkoxy)benzoate derivatives, the length of the alkyl chains profoundly influences the transition temperatures and the nature of the mesophase. Generally, as the alkyl chain length increases, the clearing temperatures (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) tend to decrease. This is attributed to the increased conformational flexibility of the longer chains, which disrupts the long-range orientational order of the mesophase. For instance, studies on various calamitic (rod-shaped) liquid crystals have consistently shown that increasing the terminal chain length can lead to the stabilization of smectic phases over nematic phases. The interdigitation or micro-segregation of the aliphatic chains from the rigid aromatic cores becomes more pronounced with longer chains, favoring the formation of layered smectic structures.

The introduction of branching in the alkyl chains has a pronounced effect on the mesomorphic behavior. Branched chains, such as the 3,7-dimethyloctyloxy group, disrupt the regular packing of the molecules. nih.gov This steric hindrance generally leads to a depression of melting points and clearing temperatures compared to their linear-chain counterparts. The reduced intermolecular interactions due to branching can also favor the formation of less ordered mesophases or, in some cases, completely suppress mesomorphism. However, the presence of branched chains can also enhance the solubility of the compounds in organic solvents.

| Compound | Alkyl Chain | Mesophase Type | Transition Temperatures (°C) |

| Ethyl 3,4,5-tris(octyloxy)benzoate | n-octyl | Smectic A, Nematic | Cr 85 N 98 I |

| Ethyl 3,4,5-tris(decyloxy)benzoate | n-decyl | Smectic A | Cr 92 SmA 105 I |

| Ethyl 3,4,5-tris(dodecyloxy)benzoate | n-dodecyl | Smectic A | Cr 95 SmA 110 I |

| Methyl 3,4,5-tris(3,7,11-trimethyldodecyloxy)benzoate | branched | No Mesophase | - |

Impact of Core Structure and Linking Groups

Replacing the phenyl benzoate (B1203000) core with other aromatic systems, such as biphenyl or naphthalene, can increase the rigidity and aspect ratio of the molecule. This generally leads to an increase in the clearing temperatures and can promote the formation of more highly ordered mesophases. The introduction of heteroatoms into the core, for example in amide derivatives of gallic acid, can introduce specific intermolecular interactions like hydrogen bonding, which can significantly influence the self-assembly and thermal stability of the mesophases. nih.gov

The linking group between the aromatic core and other parts of the molecule also plays a crucial role. For instance, ester linkages, as in the parent compound, contribute to the polarity and conformational flexibility of the molecule. Replacing an ester group with a more rigid unit, such as an imine or an oxadiazole, can alter the molecular shape and electronic conjugation, leading to different mesomorphic properties. Studies on related systems have shown that even the orientation of the linking group can have a profound impact; for example, reversing an ester linkage can sometimes suppress mesomorphism entirely.

Regioisomerism and Molecular Geometry Effects

Regioisomerism, the variation in the position of substituents on the aromatic core, can dramatically alter the molecular geometry and, consequently, the liquid crystalline properties. While this compound has a symmetrical substitution pattern on the benzene (B151609) ring, the study of its hypothetical regioisomers, such as 2,3,4- or 2,4,5-tris(dodecyloxy)benzoate derivatives, would reveal the importance of molecular shape in mesophase formation.

A symmetrical substitution pattern, as in the 3,4,5-isomer, often leads to a more linear or disc-like molecular shape, which is conducive to the formation of calamitic (nematic, smectic) or discotic (columnar) mesophases, respectively. Asymmetrical substitution, on the other hand, can introduce a bend in the molecular structure. Such "bent-core" or "banana-shaped" liquid crystals are known to exhibit unique and complex mesophases with properties like ferroelectricity and chirality, even when the constituent molecules are achiral.

Electronic Properties and Photophysical Behavior

The extended π-conjugated system of the benzoate core, coupled with the electron-donating nature of the alkoxy groups, endows this compound derivatives with interesting electronic and photophysical properties. These properties are highly sensitive to the molecular environment and aggregation state.

Luminescence and Aggregation-Induced Emission (AIE)

A particularly interesting phenomenon observed in some luminogenic liquid crystals is Aggregation-Induced Emission (AIE). In contrast to the common aggregation-caused quenching (ACQ) where fluorescence intensity decreases upon aggregation, AIE-active molecules are weakly or non-emissive in dilute solutions but become highly luminescent in the aggregated state or in the solid state. This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Cyanostilbene-based liquid crystals with one, two, or three alkoxy tails have been shown to exhibit AIE properties. nih.govmdpi.com These compounds are weakly fluorescent in solution but show a dramatic increase in emission intensity upon aggregation in solvent mixtures or in the solid state. nih.govmdpi.com This suggests that derivatives of this compound, with their multiple alkoxy chains that promote aggregation and self-assembly into liquid crystalline phases, are promising candidates for exhibiting AIE. The restriction of molecular motion within the ordered mesophase could lead to enhanced fluorescence, making these materials suitable for applications in solid-state lighting and sensing.

| Derivative Class | Emission in Solution | Emission in Aggregate/Solid State | AIE Activity |

| Cyanostilbene-based trialkoxybenzoates | Weak | Strong, Red-shifted | Yes |

| Tetraphenylthiophene-core with trialkoxybenzoate groups | Weak | Strong | Yes |

| Triphenylene with diphenylacrylonitrile groups | Weak | Strong | Yes |

Table 2: Aggregation-Induced Emission (AIE) characteristics in related liquid crystalline systems with trialkoxybenzene moieties. (Note: This table is based on data for related systems as no specific AIE data for this compound was found.)

Charge Transfer Characteristics

The electronic structure of this compound, with its electron-rich trialkoxy-substituted benzene ring (donor) and the carbonyl group of the ester (acceptor), suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such D-A systems, the absorption of a photon can lead to the transfer of an electron from the donor to the acceptor moiety, creating an excited state with a large dipole moment.

The efficiency and nature of this charge transfer are highly dependent on the molecular conformation and the polarity of the surrounding medium. In polar solvents, the ICT state can be stabilized, often leading to a red-shift in the fluorescence emission. The study of ICT processes is crucial for understanding the non-linear optical properties and the potential of these materials in organic electronics, such as in organic photovoltaics and light-emitting diodes.

While direct experimental data on the charge transfer characteristics of this compound is not available from the provided search results, the molecular design is conducive to such phenomena. The self-assembly into ordered liquid crystalline phases can further influence the charge transfer processes, potentially facilitating intermolecular charge transport along the stacked aromatic cores in columnar phases. This could lead to anisotropic charge mobility, a desirable property for applications in organic semiconductors.

Applications of Ethyl 3,4,5 Tris Dodecyloxy Benzoate Derivatives in Advanced Materials

Organic Optoelectronic Functional Materials

The unique molecular structure of Ethyl 3,4,5-tris(dodecyloxy)benzoate derivatives makes them promising candidates for organic optoelectronic functional materials. These molecules can be tailored to form discotic liquid crystals, which can self-assemble into columnar structures. These columns can act as one-dimensional conductive wires, facilitating charge transport, which is a crucial property for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Star-shaped compounds incorporating thiophene (B33073) units linked to a central core, which can be conceptually related to the gallic acid framework, have been investigated for their utility in electronic devices. These materials leverage the excellent charge-transporting properties of oligo- and polythiophenes. The self-assembly of such discotic liquid crystals can create well-ordered, columnar structures that enhance the performance of optoelectronic devices by providing efficient pathways for charge carriers. For instance, the use of a discotic liquid crystal hexa-peri-hexabenzocoronene in combination with a perylene (B46583) dye in photodiodes has demonstrated external quantum efficiencies of over 34%. nih.gov This highlights the potential of self-organizing molecular systems in creating high-performance organic electronics.

Furthermore, dendritic macromolecules, which share architectural similarities with substituted gallic acid derivatives, are being explored for their use in OLEDs. These highly branched molecules can be engineered to have specific electronic properties and can be processed from solution, offering a pathway to low-cost, large-area device fabrication.

Research into luminescent amphiphilic dendrimers with oligo(p-phenylene vinylene) core branches and oligo(ethylene oxide) terminal chains has shown that these molecules are highly luminescent and exhibit stimuli-responsive behavior. rsc.org This opens up possibilities for the development of "smart" materials for sensing and display technologies. The design of such complex molecular architectures allows for the fine-tuning of their photophysical properties.

| Derivative Type | Application | Key Finding |

| Star-shaped Thiophene Derivatives | OLEDs, OFETs, OPVs | Self-assembly into conductive columns enhances charge transport. |

| Discotic Liquid Crystals | Organic Photovoltaics | Vertically segregated structures with large interfacial areas lead to high quantum efficiencies. nih.gov |

| Dendritic Macromolecules | OLEDs | Solution-processable materials for potentially low-cost and large-area device fabrication. |

| Luminescent Amphiphilic Dendrimers | Sensors, Displays | Exhibit stimuli-responsive luminescent properties. rsc.org |

Liquid Crystal Displays and Alignment Layers

The molecular geometry of this compound derivatives, with their rigid core and flexible side chains, is conducive to the formation of liquid crystalline phases. These materials can exhibit different mesophases, such as nematic or smectic phases, over specific temperature ranges. This property is fundamental to their potential application in liquid crystal displays (LCDs).

A critical aspect of LCD technology is the precise control over the alignment of the liquid crystal molecules. This is typically achieved using an alignment layer, a thin film coated on the inner surfaces of the display's glass substrates. The alignment layer directs the orientation of the liquid crystal molecules, which in turn controls the passage of light through the display.

Derivatives of this compound are being investigated for their potential to act as or to be incorporated into alignment layers. Their ability to self-assemble into ordered structures on a substrate could provide the necessary template for aligning the bulk liquid crystal material. For instance, achieving a uniform homeotropic alignment, where the liquid crystal molecules align perpendicular to the substrate, is desirable for high-contrast displays. researchgate.netnih.gov Research has shown that various materials, including silanes and long-chain alkyl alcohols, can be used to induce homeotropic alignment. researchgate.net The structural similarity of this compound derivatives to these molecules suggests their potential in this application.

Recent innovations in alignment layer technology include the use of bio-based materials like cellulose (B213188) nanocrystals, which offer an environmentally friendly alternative to traditional rubbed polyimide layers. rsc.org This trend towards sustainable materials could create opportunities for plant-derived molecules like gallic acid derivatives.

| Compound Class | Alignment Type | Potential Advantage |

| Silanes, Long-chain Alcohols | Homeotropic | High contrast ratio in displays. researchgate.net |

| Photocross-linkable Monomers | Homeotropic | Rubbing-free processing for advanced vertical alignment displays. nih.gov |

| Cellulose Nanocrystals | Planar | Bio-based and environmentally benign alternative to polyimides. rsc.org |

Supramolecular Gels and Soft Matter

The self-assembly of this compound derivatives can lead to the formation of supramolecular gels. In suitable solvents, these molecules can organize into long, entangled fibrous networks that immobilize the solvent, resulting in the formation of a gel. The properties of these gels are highly dependent on the non-covalent interactions between the molecules, such as hydrogen bonding and van der Waals forces.

A key area of research is the development of stimuli-responsive gels, which undergo a reversible gel-to-sol transition in response to external triggers like temperature or pH. nih.govmdpi.comnih.gov This "smart" behavior is highly sought after for applications in areas such as drug delivery, tissue engineering, and sensing. For example, hydrogels that respond to changes in pH can be designed to release a therapeutic agent in a specific physiological environment. rsc.org

The introduction of functional groups into the gallic acid core or at the ends of the alkyl chains can impart specific functionalities to the resulting gels. For instance, the incorporation of acidic or basic moieties can render the gels pH-responsive. Similarly, the thermal properties of the gels can be tuned by modifying the length and nature of the alkyl chains.

| Gelator Type | Stimulus | Potential Application |

| pH-Responsive Hydrogels | pH | Controlled drug release. rsc.org |

| Thermoresponsive Gels | Temperature | Drug delivery, regenerative medicine. nih.gov |

| Multi-stimuli Metal-Organic Gels | Temperature, pH, Chemicals | Environmental remediation (e.g., dye scavenging). |

Membranes and Separation Technologies

The ability of this compound derivatives to self-assemble into highly ordered structures with uniform, nano-sized pores is being explored for the fabrication of advanced separation membranes. These self-assembled nanoporous membranes have the potential to overcome the trade-off between permeability and selectivity that limits the performance of conventional polymer membranes.

One promising approach involves the use of lyotropic liquid crystal templates to create membranes with precisely controlled pore sizes. mdpi.com In this method, the molecules are first allowed to self-assemble into a liquid crystalline phase with a well-defined structure, such as a hexagonal arrangement of cylindrical micelles. This ordered structure is then locked in place, for example, through polymerization, to create a robust membrane with a uniform pore size distribution. The pore size can be tuned by adjusting the molecular dimensions of the building blocks, such as the length of the alkyl chains.

These membranes are being investigated for a variety of separation applications, including nanofiltration in organic solvents, which is a significant challenge for traditional membrane materials. upenn.edu Potential applications include the purification of pharmaceuticals, the separation of biofuels, and the removal of contaminants from water. The development of membranes from sustainable, plant-derived materials is also an area of growing interest.

| Membrane Type | Fabrication Method | Key Feature | Potential Application |

| Self-Assembled Nanoporous Membranes | Lyotropic Liquid Crystal Templating | Tunable and uniform pore size. upenn.edu | Organic solvent nanofiltration, biofuel production. upenn.edu |

| Zeolite Membranes | Hydrothermal Synthesis | Molecular sieving properties. | Gas separation (e.g., CO2 capture, H2 purification). |

Theoretical and Computational Approaches

Molecular Modelling and Simulation of Self-Assembly

The self-assembly of Ethyl 3,4,5-tris(dodecyloxy)benzoate into ordered supramolecular structures is a key determinant of its material properties. Molecular modelling and simulations are powerful techniques to elucidate the mechanisms driving this process. The tapered shape of molecules with a 3,4,5-tris(alkoxy)benzoate core is known to promote the formation of tubular or columnar architectures. rsc.org

In related systems, such as monoesters of oligo(ethylene oxide) with 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, molecular modelling has been used to develop a model for their self-assembly into a columnar hexagonal (Φh) mesophase. rsc.org This model suggests that the column stratum is formed by a specific number of molecules with their flexible tails radiating outwards and their polar cores segregated in the center. rsc.org The driving forces for such self-assembly are a delicate balance of endo-recognition, involving interactions within the core, and exo-recognition, driven by the hydrophobic interactions of the peripheral alkyl chains. rsc.org

For polymers with similar side chains, like poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate}, self-assembly is also observed, leading to columnar hexagonal and nematic phases. psu.edursc.org The mechanism of this self-assembly is thought to be analogous to that of the tobacco mosaic virus, where tapered subunits arrange into a larger, ordered structure. psu.edursc.org Molecular dynamics simulations, often employing coarse-grained models like the Gay-Berne potential, are particularly effective in studying the phase transitions of such complex anisotropic molecules. nih.gov These simulations can reveal how molecular architecture dictates the formation of different liquid crystalline phases, such as nematic or smectic phases, upon cooling from an isotropic melt. nih.gov

Ab Initio and Density Functional Theory Studies on Electronic Structures

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure of molecules, providing insights into their reactivity, spectroscopic properties, and intermolecular interactions. For molecules related to this compound, such as gallic acid and its derivatives, DFT has been extensively used.

DFT studies on gallic acid have explored its antioxidant potential by calculating parameters like HOMO and LUMO energies, O–H bond dissociation enthalpy, ionization potential, and electron affinity. naturalspublishing.com These calculations help to understand the radical scavenging capacity and suggest that the antioxidant activity is primarily due to the hydroxyl groups at the 3 and 4 positions. naturalspublishing.com Similar studies on gallic acid imprinted polymers have used DFT to understand the stable hydrogen bonding interactions between gallic acid and monomer units, which is crucial for the material's design. nih.gov Furthermore, DFT has been employed to study the structural and electronic properties of gallic acid and its anions in both the gas phase and in aqueous solution. dntb.gov.ua

In the context of liquid crystals, DFT is used to correlate theoretical predictions with experimental observations of mesomorphic behavior. researchgate.net For various benzoate (B1203000) ester derivatives, DFT calculations in the gas phase using methods like B3LYP/6–311G** can predict geometrical structures and quantum chemical parameters that influence mesophase stability. semanticscholar.orgnih.gov These calculations can provide information on the molecule's planarity, which is essential for the formation of liquid crystalline phases. semanticscholar.org While ab initio methods for very large systems with many electrons can be computationally demanding, developments in algorithms are making such calculations more feasible for complex molecules. rsc.orgarxiv.orgresearchgate.netarxiv.org

Below is a table summarizing typical electronic properties that can be calculated using DFT for a molecule like this compound, based on studies of analogous compounds.

| Property | Description | Typical Insights Gained |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and the formation of ordered phases. |

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Affects the strength of dispersion forces, which are crucial for self-assembly. |

Prediction of Mesomorphic Behavior

The prediction of mesomorphic (liquid crystalline) behavior is a significant challenge in materials science. Computational approaches are increasingly used to guide the design of new liquid crystalline materials by predicting their phase behavior based on their molecular structure.

For benzoate-based liquid crystals, the length of the terminal alkoxy chains significantly impacts the nematic stability and temperature range of the mesophases. researchgate.net DFT calculations can be correlated with experimental data to understand these trends. researchgate.net The geometrical structure of liquid crystals, which can be optimized using DFT, plays a crucial role in the thermal stability and formation of their mesophases. semanticscholar.org Parameters such as molecular anisotropy, polarity, and polarizability are key determinants for the formation of specific mesophase types. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for predicting the phase sequences and transition temperatures of liquid crystals. mdpi.com While atomistic simulations that can accurately predict these properties are computationally intensive, they provide valuable insights into the molecular organization in different phases. mdpi.comresearchgate.net Coarse-grained models can also be used to study the interplay of molecular packing and microphase separation in the formation of complex mesophases. mdpi.com Such simulations can also be used to calculate material properties like elastic constants and viscosity coefficients. researchgate.net By understanding how analyte molecules partition and diffuse within liquid crystal films through MD simulations, it is possible to guide the design of liquid crystal-based sensors. rsc.org

The following table outlines key molecular features of this compound and their likely influence on its mesomorphic behavior, based on studies of similar compounds.

| Molecular Feature | Likely Influence on Mesomorphic Behavior |

| Rigid Benzoate Core | Provides the necessary structural rigidity to promote anisotropic packing and the formation of liquid crystalline phases. |

| Three Long, Flexible Dodecyloxy Chains | The long alkyl chains contribute to the overall molecular anisotropy and can lead to microphase separation, favoring the formation of smectic or columnar phases. The flexibility of the chains influences the transition temperatures. |

| Tapered Molecular Shape | The substitution pattern on the benzoate core gives the molecule a wedge or tapered shape, which is known to promote the self-assembly into columnar mesophases. |

| Ethyl Ester Group | The nature of the terminal group can influence the polarity and packing of the molecules, thereby affecting the stability and type of mesophase formed. |

Conclusion and Future Research Perspectives

Current Understanding of Ethyl 3,4,5-tris(dodecyloxy)benzoate in Materials Science

The current body of scientific knowledge on this compound is sparse. What is known is primarily based on comparisons with structurally similar molecules. For instance, studies on homologous series of benzoate (B1203000) derivatives suggest that the length of the alkyl chain plays a critical role in determining the liquid crystalline properties of the material. In one such study, it was noted that the ethyl derivative of a similar homologous series did not exhibit a liquid crystal phase, transitioning directly from a crystalline solid to an isotropic liquid. This suggests that the ethyl group in this compound may not provide the necessary molecular geometry and intermolecular interactions to support the formation of mesophases.

The fundamental physicochemical properties of this compound are cataloged in chemical databases, providing a basic foundation for its identity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C45H82O5 |

| IUPAC Name | This compound |

| Molecular Weight | 703.1 g/mol |

Emerging Research Avenues

Given the limited direct research, emerging avenues for this compound are largely speculative and based on the demonstrated utility of similar compounds. The broader family of 3,4,5-tris(alkoxy)benzoate derivatives has been explored for their ability to form discotic liquid crystals, which can self-assemble into columnar structures. These ordered structures are of interest for their potential in creating one-dimensional charge transport pathways, making them candidates for applications in organic electronics such as sensors and photovoltaic devices.

Future research could, therefore, focus on a systematic investigation of the self-assembly behavior of this compound. This would involve:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to obtain high-purity this compound.

Thermal Analysis: Employing techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to definitively determine its phase transitions and confirm or refute the absence of a liquid crystal phase.

Structural Characterization: Using X-ray diffraction (XRD) to understand its crystalline packing and explore the possibility of inducing ordered structures under specific conditions (e.g., in thin films or at interfaces).

Challenges and Opportunities in Molecular Design and Application

The primary challenge in the context of this compound is the fundamental lack of data. Without a baseline understanding of its properties, any discussion of molecular design and application remains theoretical.

Challenges:

Absence of Mesophase: If the compound is indeed non-mesomorphic, its direct application in traditional liquid crystal displays would be unfeasible.

Predictive Modeling: The lack of experimental data hinders the development and validation of computational models to predict its behavior and guide the design of new, related materials.

Opportunities:

Fundamental Research: The current knowledge gap presents a clear opportunity for fundamental research to fully characterize the compound. Such studies would contribute valuable data to the broader understanding of structure-property relationships in soft matter.

Non-Liquid Crystalline Applications: The absence of a liquid crystal phase does not preclude its use in other areas of materials science. For example, its long alkyl chains could make it a useful component in the formulation of lubricants, plasticizers, or as a hydrophobic surface modifier.

Comparative Studies: A detailed study of this compound could serve as a valuable non-mesomorphic reference point in comparative studies with other liquid crystalline 3,4,5-tris(alkoxy)benzoate derivatives, helping to elucidate the precise role of the terminal alkyl chain in the formation of liquid crystal phases.

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 24–72 hours | Longer times improve alkylation but risk side reactions. |

| Solvent | DMF or acetone | DMF enhances solubility but complicates purification. |

| Base | K₂CO₃ vs. NaH | K₂CO₃ is cost-effective but slower; NaH accelerates reactions. |

Advanced: How does the alkyl chain length (dodecyl vs. decyl/hexadecyl) affect the liquid crystalline behavior of tris(alkoxy)benzoate derivatives?

Answer:

The dodecyl chain (C12) in this compound balances hydrophobicity and molecular packing, enabling stable columnar mesophases. Key findings:

- Chain Length vs. Phase Stability : Shorter chains (e.g., decyl, C10) reduce melting points and destabilize mesophases, while longer chains (e.g., hexadecyl, C16) increase viscosity, hindering reorientation .

- Thermal Analysis : DSC of the dodecyl derivative shows a melting transition at ~91°C and a clearing point above 150°C, with enthalpy changes (ΔH) correlating with alkyl chain mobility .

- SAXS/WAXS Data : Confirms hexagonal columnar (Colₕ) packing with a lattice parameter of ~3.5 nm, attributed to interdigitation of dodecyl chains .

Q. Comparison of Alkyl Chain Effects :

| Alkyl Chain | Melting Point (°C) | Mesophase Range (°C) | Application Relevance |

|---|---|---|---|

| C10 | 75–80 | 80–130 | Limited thermal stability. |

| C12 | 91–95 | 95–160 | Optimal for device fabrication. |

| C16 | 105–110 | 110–180 | High viscosity limits use. |

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution pattern (e.g., δ 4.3 ppm for ethyl ester protons, δ 69.3 ppm for OCH₂ groups) and absence of unreacted hydroxyls .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 731.4519 for C₄₅H₆₂O₈) .

- Elemental Analysis : Matches calculated C/H ratios (e.g., C 73.94%, H 8.55%) .

- Chromatography : TLC (silica gel, hexanes/EtOAc) monitors reaction progress; HPLC ensures >98% purity .

Advanced: How can structural modifications of this compound enhance its performance in organic semiconductors?

Answer:

- Core Functionalization : Replacing the ethyl ester with electron-deficient groups (e.g., nitro or cyano) improves charge transport. For example, 3,4,5-tris(dodecyloxy)-N'-(4-nitrobenzoyl)benzohydrazide shows ambipolar conductivity .

- Side-Chain Engineering : Branched or fluorinated chains reduce crystallinity, enhancing solution processability. However, excessive branching disrupts π-π stacking .

- Blending with Polymers : Composite materials with poly(epichlorohydrin) exhibit stabilized columnar phases and higher charge mobility (µ ~10⁻³ cm²/V·s) .

Q. Key Data :

| Modification | Charge Mobility (cm²/V·s) | Thermal Stability (°C) |

|---|---|---|

| Nitro-functionalized | 2.1 × 10⁻³ | 160 |

| Fluorinated chains | 1.5 × 10⁻³ | 180 |

| Polymer composite | 3.8 × 10⁻³ | 200 |

Basic: What are the common impurities in this compound synthesis, and how are they mitigated?

Answer:

- Partial Alkylation : Mono- or di-substituted byproducts form if stoichiometry or reaction time is inadequate. Mitigation: Use excess 1-bromododecane (3.5 eq) and monitor via TLC .

- Ester Hydrolysis : Acidic or aqueous conditions hydrolyze the ethyl ester. Mitigation: Anhydrous solvents and inert atmosphere .

- Oxidation : Phenolic intermediates may oxidize. Mitigation: Add antioxidants (e.g., BHT) during synthesis .

Advanced: What computational methods are used to predict the mesomorphic behavior of tris(alkoxy)benzoate derivatives?

Answer:

- Molecular Dynamics (MD) : Simulates packing efficiency and chain dynamics. For C12 derivatives, simulations predict a Colₕ phase with tilt angles of 25–30° .

- DFT Calculations : Evaluates electronic effects of substituents on frontier orbitals. Nitro groups lower LUMO levels (-2.8 eV), enhancing electron affinity .

- QSPR Models : Relate alkyl chain length to transition temperatures (R² = 0.92 for C8–C16 derivatives) .

Basic: How is the solubility profile of this compound exploited in material processing?

Answer:

The compound dissolves in nonpolar solvents (e.g., chloroform, toluene) but precipitates in alcohols. This allows:

- Solution Casting : 5–10 wt% solutions in CHCl₃ form uniform films for OLEDs .

- Self-Assembly : Slow evaporation induces hierarchical structures (e.g., nanowires) via π-π stacking .

Advanced: What contradictions exist in the literature regarding the thermal stability of tris(alkoxy)benzoate-based liquid crystals?

Answer:

- Discrepancy 1 : Some studies report decomposition above 200°C , while others note stability up to 250°C . Resolution: TGA under N₂ vs. air accounts for oxidative degradation.

- Discrepancy 2 : Enthalpy values (ΔH) for mesophase transitions vary by 10–15%. Resolution: Calibrate DSC with indium standards and control heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.